molecular formula C10H18O3 B14513391 Butyl 2-hydroxy-2-methylpent-4-enoate CAS No. 62696-38-2

Butyl 2-hydroxy-2-methylpent-4-enoate

Cat. No.: B14513391
CAS No.: 62696-38-2
M. Wt: 186.25 g/mol
InChI Key: ADZCATSLQNMDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-hydroxy-2-methylpent-4-enoate is an organic compound with a unique structure that includes a butyl group, a hydroxyl group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-hydroxy-2-methylpent-4-enoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxy-2-methylpent-4-enoic acid with butanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-hydroxy-2-methylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.

    Substitution: Nucleophiles such as halides or amines can react with the hydroxyl group under basic conditions.

Major Products

    Oxidation: Formation of butyl 2-oxo-2-methylpent-4-enoate.

    Reduction: Formation of butyl 2-hydroxy-2-methylpentanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butyl 2-hydroxy-2-methylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Butyl 2-hydroxy-2-methylpent-4-enoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the double bond can participate in addition reactions. These interactions can affect the compound’s biological activity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-hydroxy-2-methylpentanoate: Similar structure but lacks the double bond.

    Butyl 2-oxo-2-methylpent-4-enoate: Similar structure but contains a carbonyl group instead of a hydroxyl group.

Properties

CAS No.

62696-38-2

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

butyl 2-hydroxy-2-methylpent-4-enoate

InChI

InChI=1S/C10H18O3/c1-4-6-8-13-9(11)10(3,12)7-5-2/h5,12H,2,4,6-8H2,1,3H3

InChI Key

ADZCATSLQNMDNN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)(CC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.